2-Chloro-6-ethyl-3-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

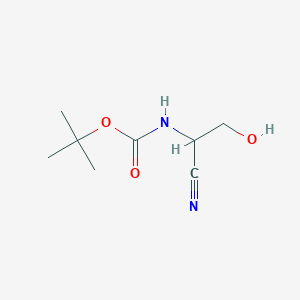

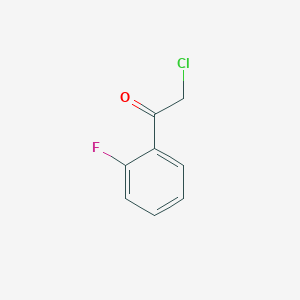

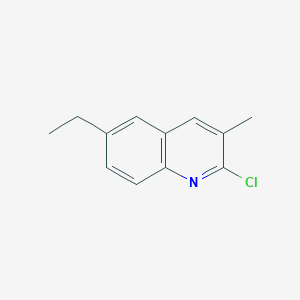

2-Chloro-6-ethyl-3-methylquinoline is an organic compound used as a chemical synthesis intermediate . It has a molecular formula of C12H12ClN and a molecular weight of 205.68 .

Synthesis Analysis

The synthesis of 2-Chloro-6-ethyl-3-methylquinoline involves environmentally friendly Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source . A series of substituted 2-ethyl-3-methylquinolines were prepared from various anilines and propionaldehyde derivatives through this protocol with good to excellent yields .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-ethyl-3-methylquinoline is characterized by a quinoline core, which is a nitrogen-containing bicyclic compound . The compound has a chlorine atom at the 2nd position, an ethyl group at the 6th position, and a methyl group at the 3rd position of the quinoline core .Chemical Reactions Analysis

Quinoline derivatives, including 2-Chloro-6-ethyl-3-methylquinoline, are known to undergo various chemical reactions. For instance, they can participate in multicomponent one-pot reactions . They can also undergo condensation reactions .Physical And Chemical Properties Analysis

2-Chloro-6-ethyl-3-methylquinoline has a density of 1.156g/cm3 and a boiling point of 318ºC at 760 mmHg . It is a white to beige crystalline substance .Safety And Hazards

Direcciones Futuras

The future directions in the research of 2-Chloro-6-ethyl-3-methylquinoline and similar compounds involve the development of greener and more sustainable chemical processes . There is also a focus on the synthesis of bioactive heterocyclic compounds in different classes having pharmacological activities .

Propiedades

IUPAC Name |

2-chloro-6-ethyl-3-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJPQJBGNLDISF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C(=C2)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588994 |

Source

|

| Record name | 2-Chloro-6-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-ethyl-3-methylquinoline | |

CAS RN |

132118-29-7 |

Source

|

| Record name | 2-Chloro-6-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.